1,4-benzoxazepine-3,5(2H,4H)-dione
Overview
Description
Synthesis Analysis
The synthesis of 1,4-benzoxazepine-3,5(2H,4H)-dione derivatives can be achieved through several methods. One approach involves asymmetric synthesis exploiting chiral pool methodology, which allows for the construction of novel chiral 4,1-benzoxazepine-2,5-diones in a single step. This method utilizes substituted anthranilic acids and α-haloacids, demonstrating the versatility in synthesizing benzoxazepine derivatives with various substituents (Rubab et al., 2013).
Molecular Structure Analysis
The molecular structure of benzoxazepine derivatives is characterized by nuclear magnetic resonance (NMR) and other spectroscopic techniques. These methods provide detailed insights into the molecular arrangements and the effects of different substituents on the core benzoxazepine structure. The structure of these compounds can be further elucidated through X-ray crystallography, offering a precise view of the molecular geometry and intermolecular interactions (Hwang et al., 2017).
Chemical Reactions and Properties
1,4-Benzoxazepine-3,5(2H,4H)-dione undergoes various chemical reactions, including oxidation and ring contraction processes, which lead to the formation of different derivatives. These reactions are influenced by the specific substituents and conditions applied, demonstrating the compound's reactivity and potential for generating a wide array of chemical entities (Kollenz & Seidler, 1984).
Scientific Research Applications
Asymmetric Synthesis of 4,1-Benzoxazepine-2,5-Diones : This study presents a novel method for synthesizing chiral 4,1-benzoxazepine-2,5-diones using chiral pool methodology. The process involves coupling substituted anthranilic acids with α-haloacids (Rubab, Nisar, Raza, Ullah, & Tahir, 2013).
Synthesis and Spectral Characterisation of Some Phthalazinone Derivatives : This research includes the preparation of various derivatives, including 1,4-benzoxazepine-3,5-dione, and investigates their spectral properties (Mahmoud, Abou-Elmagd, Derbala, & Hekal, 2012).
Investigations Concerning Oxidation Reactions of 1,5-Benzoxazepin : This study discusses the oxidation of benzoxazepin derivatives and the formation of 1,4-benzoxazepin-derivatives, providing insight into reaction pathways and synthetic processes (Kollenz & Seidler, 1984).
Methyl 2-(2-hydroxyacetamido)benzoate Synthesis : Research focused on the formation of this compound from 4,1-benzoxazepine-2,5(1H,3H)-dione, exploring intramolecular hydrogen bonding and intermolecular interactions (Alam, Saeed, Fischer, & Khan, 2010).
Anti-microbial Activity of Benzoxazepine Derivatives : This study reports the synthesis of benzoxazepine derivatives and their in vitro anti-microbial activity against various microorganisms (Bonsignore, Loy, Secci, De Logu, & Palmieri, 1990).
Synthesis and Anti-Cancer Activity of Benzoxazepine Derivatives : This paper discusses the synthesis of naphthoquinones fused benzazepines and evaluates their anticancer activity against various cell lines (Phutdhawong, Eksinitkun, Ruensumran, Taechowisan, & Phutdhawong, 2012).
Synthesis and Biological Evaluation as Antimicrobial and Anti-Inflammatory Agents : A study on the synthesis of benzoxazepine derivatives and their evaluation as antimicrobial and anti-inflammatory agents (Kendre, Landge, & Bhusare, 2015).
properties
IUPAC Name |
1,4-benzoxazepine-3,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-8-5-13-7-4-2-1-3-6(7)9(12)10-8/h1-4H,5H2,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LASIQOVJNPVKJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)C2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352438 | |
Record name | 1,4-benzoxazepine-3,5(2H,4H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-benzoxazepine-3,5(2H,4H)-dione | |
CAS RN |
14151-88-3 | |
Record name | 1,4-benzoxazepine-3,5(2H,4H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.